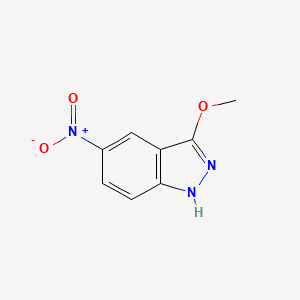
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
The compound “1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyridine ring, a triazole ring, and multiple trifluoromethyl groups . The InChI code for a similar compound is provided , which can be used to generate a 3D structure.Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis
Research on similar compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has focused on analyzing their molecular and crystal structures. These compounds often form crystals with specific symmetries and are characterized by their unique molecular conformations and intermolecular hydrogen bonds, which can be crucial in understanding their potential applications in various fields (Dolzhenko et al., 2011).
Synthesis Procedures
The synthesis of trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines, a category closely related to the compound , has been explored. These processes often involve cyclocondensation reactions and yield a range of compounds with varying substituents. Such synthetic procedures are critical for the development of new compounds with potential applications in medicinal chemistry and material science (Bonacorso et al., 2010).
Biological Activity Studies
Studies on similar fluorinated triazolo[1,5-a][1,3,5]triazines, which share structural features with the compound of interest, have revealed potential biological activities. For instance, these compounds have been evaluated for their antiproliferative activities against various cancer cell lines, suggesting their potential use in the development of novel anticancer agents (Dolzhenko et al., 2008).
Pharmacological Applications
Research on related compounds like Thiazolidinones and Mannich Bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole has focused on their pharmacological applications. These studies include evaluating their antimicrobial and antitubercular activities, indicating the potential of such compounds in the development of new drugs and therapies (Dave et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s worth noting that compounds with similar structures have shown submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine might interact with its targets in a similar manner, leading to the inhibition of essential bacterial enzymes.
Biochemical Pathways
The inhibition of bacterial phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth , indicating that this compound might affect similar pathways.
Pharmacokinetics
Similar compounds have been highlighted for their in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .
Result of Action
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that this compound might have similar effects.
Action Environment
Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms might influence the action of this compound.
Analyse Biochimique
Biochemical Properties
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth. The compound’s ability to inhibit specific enzymes without affecting human orthologues makes it a promising candidate for antibacterial applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to possess antibacterial activity without causing rapid cytotoxic responses in human cells . This selective activity is crucial for developing therapeutic agents that target bacterial cells while minimizing harm to human cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits bacterial phosphopantetheinyl transferase by binding to the enzyme’s active site, thereby preventing the post-translational modification essential for bacterial cell viability . This inhibition disrupts bacterial metabolism and growth, making it an effective antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for sustained antibacterial activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6N5/c1-18-8-20-7(10(15,16)17)21-22(8)6-5(11)2-4(3-19-6)9(12,13)14/h2-3H,1H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFDNKZIZRXQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)
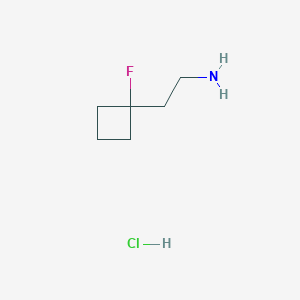
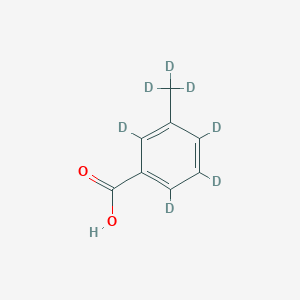
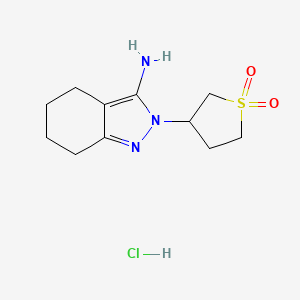
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)
![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)

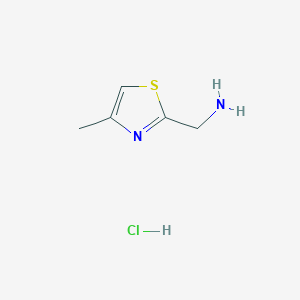

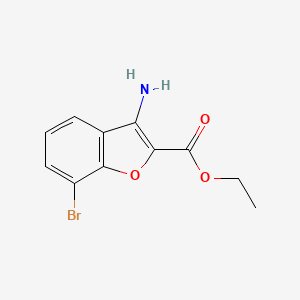
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
